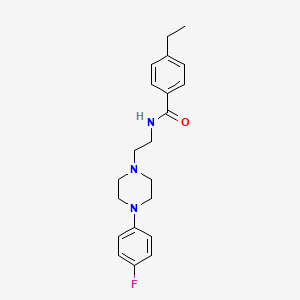
4-エチル-N-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as FPEB, is a compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential application in the field of neuroscience and drug discovery.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 “4-エチル-N-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)エチル)ベンザミド”と類似の化合物は、インフルエンザAウイルスおよび他のウイルスに対して阻害活性を示しました 。これらの化合物の構造的特徴により、ウイルスタンパク質に高い親和性で結合することが可能になり、ウイルスの複製能力を阻害する可能性があります。
抗HIV効果
一部のインドール誘導体は、抗HIV剤としての可能性について研究されています。 HIVウイルスの複製を阻害する能力により、HIV/AIDSの有効な治療法へのさらなる研究開発の候補となっています .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Based on the structure of the compound, which includes a piperazine ring and a fluorophenyl group, it can be inferred that these structural elements may play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
A study on a similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has shown that it is a novel inhibitor of equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
It was observed that similar compounds produced a loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.
将来の方向性
The future directions for research on “4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in pharmacology .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For example, compounds with a piperazine moiety often exhibit affinity for G protein-coupled receptors, such as dopamine and serotonin receptors . The nature of these interactions can vary, but they often involve non-covalent binding interactions, such as hydrogen bonding and pi-stacking .
Cellular Effects
Based on its structural similarity to other bioactive compounds, it could potentially influence cell function by modulating the activity of certain receptors or enzymes . This could, in turn, affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with specific biomolecules . These interactions could involve binding to target proteins or enzymes, potentially leading to changes in their activity . This could result in alterations in gene expression or other cellular processes .
Temporal Effects in Laboratory Settings
Like many organic compounds, its stability, degradation, and long-term effects on cellular function would be important considerations in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that the compound’s effects would vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .
Metabolic Pathways
Given its structure, it could potentially be metabolized by various enzymes, leading to the formation of various metabolites . These metabolic processes could also influence the compound’s overall effects on the body .
Transport and Distribution
Given its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its structure, it could potentially be directed to specific compartments or organelles within cells, which could influence its activity or function .
特性
IUPAC Name |
4-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-2-17-3-5-18(6-4-17)21(26)23-11-12-24-13-15-25(16-14-24)20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWUBRYFTFPJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

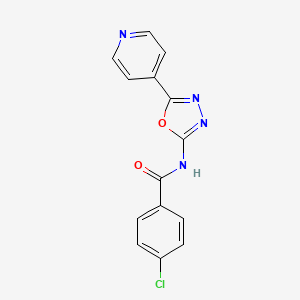
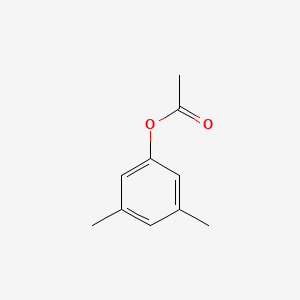
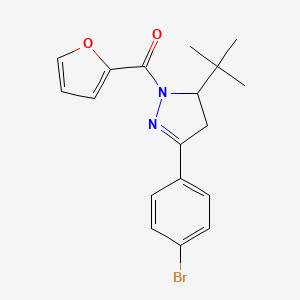


![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)
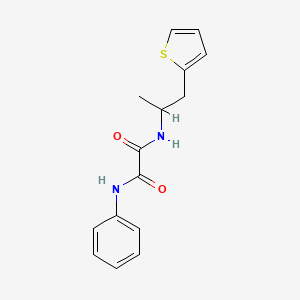
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2364458.png)
